molecular formula C14H19NO4 B12788891 Butyl 3-(phenylcarbamoyloxy)propanoate CAS No. 6625-76-9

Butyl 3-(phenylcarbamoyloxy)propanoate

Cat. No.: B12788891
CAS No.: 6625-76-9
M. Wt: 265.30 g/mol
InChI Key: OBSVALLNIAFUFE-UHFFFAOYSA-N
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Description

Butyl 3-(phenylcarbamoyloxy)propanoate is an ester compound that features a butyl group attached to a propanoate moiety, which is further linked to a phenylcarbamoyloxy group. Esters are known for their pleasant odors and are often used in fragrances and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl 3-(phenylcarbamoyloxy)propanoate can be synthesized through the esterification of 3-(phenylcarbamoyloxy)propanoic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes using microreactor technology. This method enhances the efficiency and sustainability of the production process by providing better control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(phenylcarbamoyloxy)propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Transesterification: Methanol or ethanol in the presence of a base such as sodium methoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Hydrolysis: 3-(phenylcarbamoyloxy)propanoic acid and butanol.

    Transesterification: A different ester and butanol.

    Reduction: The corresponding alcohol.

Mechanism of Action

The mechanism of action of butyl 3-(phenylcarbamoyloxy)propanoate primarily involves the hydrolysis of the ester bond. In biological systems, esterases catalyze the hydrolysis, leading to the release of 3-(phenylcarbamoyloxy)propanoic acid and butanol. The released acid can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 3-(phenylcarbamoyloxy)propanoate is unique due to the presence of both a butyl group and a phenylcarbamoyloxy group, which confer distinct chemical and physical properties. This combination makes it valuable in specific applications where both hydrophobic and aromatic characteristics are desired .

Properties

CAS No.

6625-76-9

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

butyl 3-(phenylcarbamoyloxy)propanoate

InChI

InChI=1S/C14H19NO4/c1-2-3-10-18-13(16)9-11-19-14(17)15-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,15,17)

InChI Key

OBSVALLNIAFUFE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCOC(=O)NC1=CC=CC=C1

Origin of Product

United States

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